molecular formula C14H12N2O3 B1585082 2-Methylamino-5-nitrobenzophenone CAS No. 4958-56-9

2-Methylamino-5-nitrobenzophenone

Cat. No. B1585082
CAS RN: 4958-56-9
M. Wt: 256.26 g/mol
InChI Key: KIWZKBUUWJTGPP-UHFFFAOYSA-N
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Description

2-Methylamino-5-nitrobenzophenone is a chemical compound with the linear formula C14H12N2O3 . It has a molecular weight of 256.263 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 2-Methylamino-5-nitrobenzophenone is 1S/C14H12N2O3/c1-15-13-8-7-11(16(18)19)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

  • Chemical Analysis and Synthesis:

    • Cox et al. (1998) described the preparation of title compounds, including 2-Amino-5-nitrobenzophenone, through the acid degradation of nitrazepam and flunitrazepam drugs. This study reveals its utility in chemical synthesis and analysis (Cox et al., 1998).
    • In a study by Hornyák and Székelyhidi (1980), 2-Amino-5-nitrobenzophenone's intense phosphorescence in ethanol glasses at low temperatures was utilized for determining its contamination in nitrazepam, demonstrating its application in analytical chemistry (Hornyák & Székelyhidi, 1980).
  • Pharmaceutical Research:

    • Babu et al. (2008) focused on the synthesis of novel bis-Phosphonate derivatives using a reaction involving 2-methylamino-4-nitro phenol. This research highlights the compound's potential in developing pharmaceutical agents (Babu et al., 2008).
  • Material Science:

    • García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including those related to 2-Methylamino-5-nitrobenzophenone, for applications in organic light emitting diodes (OLEDs), demonstrating the compound's relevance in advanced material science (García-López et al., 2014).
  • Agricultural Chemistry:

    • Devlin et al. (1983) discussed the activation of herbicides requiring light, where derivatives of 2-Methylamino-5-nitrobenzophenone played a role. This indicates its potential use in the development of agricultural chemicals (Devlin, Karczmarczyk & Zbieć, 1983).

Safety And Hazards

Sigma-Aldrich provides this compound as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle this compound with care, avoid breathing its vapors or mists, and avoid contact with skin and eyes . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

[2-(methylamino)-5-nitrophenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-13-8-7-11(16(18)19)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWZKBUUWJTGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964281
Record name [2-(Methylamino)-5-nitrophenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylamino-5-nitrobenzophenone

CAS RN

4958-56-9
Record name [2-(Methylamino)-5-nitrophenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4958-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylamino-5-nitrobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004958569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Methylamino)-5-nitrophenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylamino-5-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
PJ Cox, ATM Anisuzzaman… - … Section C: Crystal …, 1998 - scripts.iucr.org
The title compounds, C13H10N2O3 and C14H11FN2O3, were prepared by acid degradation of the 1,4-benzodiazepine drugs nitrazepam and flunitrazepam, respectively. The structure …
Number of citations: 9 scripts.iucr.org
K Arulaabaranam, S Muthu, G Mani… - Analytical Chemistry …, 2022 - Taylor & Francis
The vibrational, electronic properties of 2-chloro-5-nitrobenzophenone (2C5NB) are explored experimentally, and theoretically (DFT) using B3LYP functional with LanL2DZ basis set. …
Number of citations: 3 www.tandfonline.com
Y Yanagi, F Haga, M Endo, S Kitagawa - Xenobiotica, 1975 - Taylor & Francis
1. Nimetazepam distributed more rapidly in the brain than its desmethyl derivative (nitrazepam). The brain concentration of the active metabolites of the former was about twice that of …
Number of citations: 25 www.tandfonline.com
H Seno, O Suzuki, T Kumazawa… - Journal of analytical …, 1991 - academic.oup.com
A simple extraction procedure with a Sep-Pak C 18 cartridge for benzophenones and their detection after separation by wide-bore capillary gas chromatography (GC) are presented. …
Number of citations: 22 academic.oup.com
M Japp, K Garthwaite, AV Geeson… - Journal of Chromatography …, 1988 - Elsevier
On April 1st, 1986, amendments were made to Schedule 2 to the Misuse of Drugs Act 1971 such that 33 benzodiazepines became controlled as Class C drugs in the UK An analytical …
Number of citations: 86 www.sciencedirect.com
TJ Broxton, SR Morrison - Australian journal of chemistry, 1985 - CSIRO Publishing
Product studies for the acid catalysed hydrolysis of nitrazepam and some N-alkyl derivatives in the presence of micelles of sodium dodecyl sulfate ( sds ) have been carried out by a UV …
Number of citations: 9 www.publish.csiro.au
M YAMAMOTO, S INABA… - Chemical and …, 1978 - jstage.jst.go.jp
… product isolated by chromatography was only 2-methylamino-5-nitrobenzophenone. … (1b),7€> and moreover 2-methylamino-5nitrobenzophenone did not interact owing to less …
Number of citations: 20 www.jstage.jst.go.jp
PJ Cox, JL Wardell - International journal of pharmaceutics, 2000 - Elsevier
The role of single crystal diffraction in the quantitative determination of polymorphism is demonstrated by the examination of three compounds. Two polymorphs were found for each of …
Number of citations: 10 www.sciencedirect.com
H Schütz - Zeitschrift für Rechtsmedizin, 1988 - Springer
… and 3-hydroxy-pinazepam); CFMB 5-chloro-2'-fluoro-2-methylaminobenzophenone (from fludiazepam and 3-hydroxy-fludiazepam); MNB 2-methylamino-5-nitrobenzophenone (~rom …
Number of citations: 33 link.springer.com
CE Jones, FH Wians Jr, LA Martinez… - Clinical …, 1989 - academic.oup.com
We developed algorithms for confirmation and identification of benzodiazepines and their metabolites, initially detected in urine samples by enzyme-multiplied immunoassay (EMIT). …
Number of citations: 52 academic.oup.com

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